4,6-Dichloropyrimidine-2,5-dicarboxamide
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Overview
Description
4,6-Dichloropyrimidine-2,5-dicarboxamide is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloropyrimidine-2,5-dicarboxamide typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with thionyl chloride in the presence of a chlorination catalyst . The reaction conditions generally include:
Reagents: 4,6-dihydroxypyrimidine, thionyl chloride, chlorination catalyst
Solvent: Dichloroethane
Temperature: Reflux conditions
The process involves the following steps:
- Feeding formamide, absolute ethyl alcohol, and sodium ethoxide into a container.
- Stirring and heating the mixture.
- Adding diethyl malonate dropwise and maintaining the temperature.
- Recovering the absolute ethyl alcohol and water-containing ethyl alcohol.
- Adding hydrochloric aqueous solution until the pH of the reaction liquid is 2 to 6.
- Cooling, centrifuging, and drying to obtain 4,6-dihydroxypyrimidine.
- Feeding the 4,6-dihydroxypyrimidine, dichloroethane, and a chlorination catalyst into the container.
- Stirring and slowly heating until reaching reflux conditions.
- Adding thionyl chloride dropwise and maintaining the temperature.
- Cooling, recovering the dichloroethane, and collecting the finished product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The total reaction yield based on diethyl malonate can exceed 83%, and the quality of the product meets international standards .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyrimidine-2,5-dicarboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, thiols, and alcohols. Conditions typically involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux.
Cross-Coupling Reactions: Reagents include phenylboronic acid, palladium acetate, and triphenylphosphine.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Cross-Coupling Reactions: Biaryl pyrimidines.
Scientific Research Applications
4,6-Dichloropyrimidine-2,5-dicarboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including antiviral and anticancer agents.
Agrochemicals: It is used in the synthesis of fungicides and herbicides.
Materials Science: The compound is employed in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloropyrimidine-2,5-dicarboxamide involves its interaction with specific molecular targets. For instance, it has been reported to inhibit the replication of certain viruses by preventing the assembly of viral proteins into new virions . The compound’s interaction with enzymes and receptors in biological systems can lead to various therapeutic effects, including antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine-5-carboxamide: Similar in structure but with different substitution patterns.
4,6-Dichloropyrimidine: Lacks the carboxamide groups at positions 2 and 5.
Uniqueness
4,6-Dichloropyrimidine-2,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C6H4Cl2N4O2 |
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Molecular Weight |
235.02 g/mol |
IUPAC Name |
4,6-dichloropyrimidine-2,5-dicarboxamide |
InChI |
InChI=1S/C6H4Cl2N4O2/c7-2-1(4(9)13)3(8)12-6(11-2)5(10)14/h(H2,9,13)(H2,10,14) |
InChI Key |
GMWRJBLINCZFDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(=O)N)Cl)C(=O)N |
Origin of Product |
United States |
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